molecular formula C9H17NO B14195594 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine CAS No. 883516-21-0

2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine

Cat. No.: B14195594
CAS No.: 883516-21-0
M. Wt: 155.24 g/mol
InChI Key: JSKOQMMTJDMQKV-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine is an organic compound characterized by the presence of an alkyne group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine typically involves the reaction of 3-methylbutan-1-amine with but-3-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and click chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The amine group can interact with biological molecules, potentially affecting enzyme activity or protein function. The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
  • (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine is unique due to its specific combination of an alkyne group and an amine group, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

883516-21-0

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-but-3-ynoxy-3-methylbutan-1-amine

InChI

InChI=1S/C9H17NO/c1-4-5-6-11-9(7-10)8(2)3/h1,8-9H,5-7,10H2,2-3H3

InChI Key

JSKOQMMTJDMQKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)OCCC#C

Origin of Product

United States

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